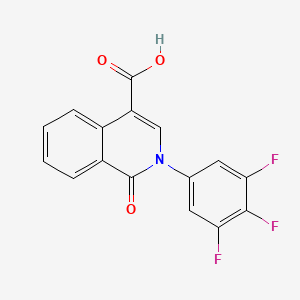

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Description

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a fluorinated isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a trifluorophenyl group at position 2 and a carboxylic acid moiety at position 2. The molecular formula is C₁₆H₉F₃NO₃, with a molecular weight of 320.2 g/mol. The trifluorophenyl group confers strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO3/c17-12-5-8(6-13(18)14(12)19)20-7-11(16(22)23)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDVOYOPIOZINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroisoquinoline scaffold with a trifluorophenyl substituent and a carboxylic acid group. The trifluoromethyl group enhances lipophilicity and biological activity by influencing the compound's interaction with biological targets.

Antiviral Activity

This compound has been evaluated for its antiviral properties against the Hepatitis C virus (HCV). A derivative of this compound demonstrated moderate inhibitory potency against HCV NS5B polymerase with an IC₅₀ value of 9.5 μM for inorganic pyrophosphate generation and 5.9 μM for nucleoside triphosphate (NTP) incorporation . Furthermore, it exhibited an effective concentration (EC₅₀) of 15.7 μM in HCV genotype 1b replicon cells, indicating promising antiviral activity.

Anticancer Properties

Isoquinoline derivatives have shown potential in cancer therapy. The compound's structural features suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Research indicates that similar compounds can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For instance, its ability to mimic pyrophosphate allows it to effectively inhibit the NS5B polymerase of HCV by competing with NTPs for binding sites . Molecular docking studies have suggested that the compound occupies the active site similarly to uridine triphosphate, further supporting its role as a competitive inhibitor .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit the growth of various cancer cell lines. A study showed that certain isoquinoline derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Anticonvulsant Properties

Isoquinoline derivatives have also been investigated for their anticonvulsant effects. Compounds with similar structures have demonstrated efficacy in seizure models by affecting sodium channel dynamics. This suggests that this compound may possess similar anticonvulsant properties, making it a candidate for further pharmacological studies .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Research into the structure-activity relationships (SAR) of related compounds has provided insights into how different substituents can influence their pharmacological profiles. This is crucial for designing more effective therapeutic agents .

Material Science

Fluorinated Compounds in Materials

The presence of trifluoromethyl groups in the compound enhances its properties for material applications. Fluorinated compounds are known for their thermal stability and chemical resistance. Research has indicated that incorporating such groups into polymer matrices can improve the mechanical and thermal properties of materials .

Research Tool

Biochemical Probes

this compound can serve as a biochemical probe in various assays. Its distinct chemical structure allows it to interact with specific biological targets, making it useful in elucidating biological pathways and mechanisms. For example, it could be employed to study enzyme inhibition or receptor binding affinities in vitro.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Key Observations :

Electronic Effects :

- The trifluorophenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the molecule and enhancing acidity compared to the trimethoxyphenyl analog (electron-donating) .

- The pyridinyl substituent introduces a heteroaromatic nitrogen, enabling hydrogen bonding and π-stacking interactions absent in fluorinated analogs .

Lipophilicity and Solubility :

- Fluorine atoms increase lipophilicity (logP ~2.5–3.0 for trifluorophenyl vs. ~1.8–2.2 for trimethoxyphenyl), improving membrane permeability but reducing aqueous solubility .

- The pyridinyl variant exhibits intermediate solubility due to polar nitrogen .

Metabolic Stability :

- The trifluorophenyl group resists oxidative degradation, making the target compound more metabolically stable than methoxy-substituted analogs, which are prone to demethylation .

Preparation Methods

Procedure:

-

- Combine 2-(2-bromophenyl)acetic acid (1 equiv)

- Add 3,4,5-trifluoroaniline (1.1 equiv)

- Add formaldehyde (1.2 equiv)

- Add isocyanide component (1.2 equiv)

- React in methanol at room temperature for 24-48 hours

Copper-Catalyzed Cyclization :

- To the Ugi product, add Cu(OAc)₂ (0.2 equiv)

- Add K₂CO₃ (2 equiv) as base

- React in DMSO at 100-120°C for 6-12 hours

- The cyclization forms the isoquinolone core structure

This approach has been reported to provide yields of 60-75% for the isoquinolone-4-carboxylic acid scaffold.

Alternative Synthetic Pathway via Oxobutanoic Acid Intermediates

Another approach involves the use of 4-(trifluorophenyl)-3-oxobutanoic acid derivatives as key intermediates.

Procedure:

-

- React the oxobutanoic acid with appropriate cyclization agents

- Typically involves condensation with formamide derivatives

- Heat at 140-160°C for several hours

This method has been reported to give yields of 85-92% for the oxobutanoic acid intermediate, which can then be converted to the target isoquinolone structure.

STING Inhibitor Synthesis Route

Research related to STING (Stimulator of Interferon Genes) inhibitors has led to the development of synthetic routes for oxo-tetrahydro-isoquinoline carboxylic acids that can be adapted for the preparation of this compound.

Procedure:

Preparation of Isoquinoline Core :

- Start with appropriate benzaldehyde derivative

- React with homophthalic anhydride in presence of base

- Form the isoquinoline-1,3-dione intermediate

-

- Reduce one carbonyl group using selective reducing agents

- Typically NaBH₄ in methanol at 0°C

- Obtain 1-hydroxy-3-oxo-isoquinoline intermediate

Introduction of Trifluorophenyl Group :

- React with 3,4,5-trifluorophenyl halide

- Use palladium-catalyzed coupling conditions

- Alternatively, use nucleophilic substitution with activated trifluorophenyl derivatives

This approach is particularly valuable for developing structurally diverse isoquinoline derivatives with potential biological activities.

Synthesis via Quinoline-3-carboxylic Acid Derivatives

Another approach involves the modification of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which serves as a precursor for the target compound.

Procedure:

Preparation of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid :

- Start with 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol)

- Suspend in sodium hydroxide solution (2N, 150 mL)

- Stir for 2 hours at reflux

- Cool, filter, and acidify the filtrate to pH 4 with 2N HCl

- Collect the precipitate, wash with water, and dry under vacuum

- Typical yield: 92% (10.5 g)

N-Arylation with 3,4,5-trifluorophenyl group :

- React the quinoline-3-carboxylic acid with 3,4,5-trifluorophenyl halide

- Use copper or palladium catalysts

- Conduct reaction in polar aprotic solvents (DMF, DMSO)

- Heat at 80-120°C for 12-24 hours

This approach provides a viable route to the target compound through modification of readily available quinoline derivatives.

Derivatization for Biological Studies

For biological applications, the this compound can be further derivatized to form amide derivatives:

Procedure for Amide Formation:

Activation of Carboxylic Acid :

- React this compound (1.0 eq)

- Add coupling agent such as T3P (1.7 eq) in 2-MeTHF

- Add pyridine (2.0 eq) as base

-

- Add appropriate amine (1.1 eq)

- Heat to 45-50°C

- Maintain for 8 hours

- Cool and isolate the amide product

This method has been used to prepare N-(2-hydroxyphenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide and related compounds for biological evaluation.

Analytical Characterization

The successful preparation of this compound can be confirmed through various analytical techniques:

| Analytical Method | Key Parameters |

|---|---|

| ¹H NMR | Characteristic signals for aromatic protons (7.5-8.5 ppm), carboxylic acid proton (12-13 ppm) |

| ¹³C NMR | Carbonyl carbons (160-170 ppm), aromatic carbons (120-140 ppm) |

| ¹⁹F NMR | Signals for the three fluorine atoms in the trifluorophenyl group |

| HRMS | [M+H]⁺ ion at m/z 320.0484 |

| IR | C=O stretching (1680-1720 cm⁻¹), O-H stretching (3200-3500 cm⁻¹) |

| Melting Point | Typically 220-230°C |

Q & A

Q. What are the common synthetic routes for preparing 1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted phenyl precursors with dihydroisoquinoline intermediates. Key steps include:

- Cyclocondensation : Using trifluorophenyl-substituted amines or ketones with dihydroisoquinoline precursors under acidic or basic conditions.

- Carboxylic Acid Formation : Oxidation of methyl or ester groups at the 4-position, often via hydrolysis with HCl/NaOH or catalytic hydrogenation .

- Optimization : Yield depends on solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and stoichiometric ratios of fluorinated reactants. Excess fluorinated reagents may improve regioselectivity but risk side reactions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns (e.g., 3,4,5-trifluorophenyl resonance splitting) and dihydroisoquinoline backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for CHFNO).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, critical for confirming the 1-oxo configuration .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (see GHS guidelines in safety data sheets for analogous compounds) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorinated substituent incorporation be addressed?

Fluorine’s electron-withdrawing effects can hinder cyclization. Strategies include:

- Directed Ortho-Metalation : Using directing groups (e.g., amides) to position fluorine atoms before cyclization.

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for trifluorophenyl coupling .

- Catalytic Systems : Palladium or copper catalysts to mediate cross-couplings, minimizing byproducts (e.g., diaryl ethers) .

Q. What methodologies are effective in resolving conflicting spectral data for this compound?

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous H-C correlations, distinguishing between dihydroisoquinoline tautomers .

- Isotopic Labeling : O labeling at the 1-oxo position confirms oxidative stability during synthesis .

- Comparative Analysis : Cross-referencing with structurally related compounds (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives) resolves peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.